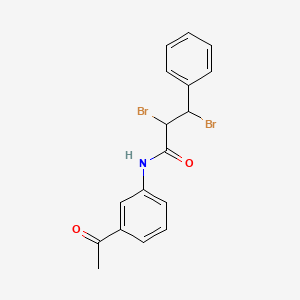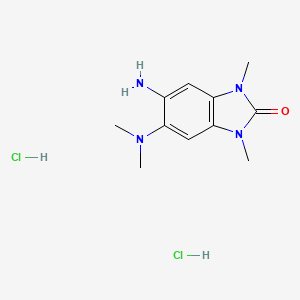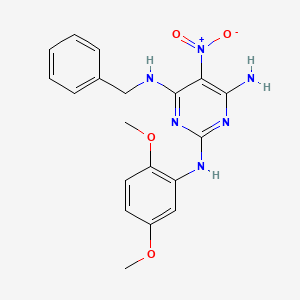![molecular formula C20H18N3O3+ B12472002 4-[(2-Methylphenyl)carbamoyl]-1-(4-nitrobenzyl)pyridinium](/img/structure/B12472002.png)
4-[(2-Methylphenyl)carbamoyl]-1-(4-nitrobenzyl)pyridinium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(2-methylphenyl)carbamoyl]-1-[(4-nitrophenyl)methyl]pyridin-1-ium is a complex organic compound characterized by its unique structure, which includes a pyridinium core substituted with a 2-methylphenyl carbamoyl group and a 4-nitrophenylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-methylphenyl)carbamoyl]-1-[(4-nitrophenyl)methyl]pyridin-1-ium typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridinium Core: The pyridinium core can be synthesized through a nucleophilic substitution reaction involving pyridine and an appropriate alkylating agent.
Introduction of the 2-Methylphenyl Carbamoyl Group: This step involves the reaction of the pyridinium intermediate with 2-methylphenyl isocyanate under controlled conditions to form the carbamoyl group.
Attachment of the 4-Nitrophenylmethyl Group: The final step involves the reaction of the intermediate with 4-nitrobenzyl chloride in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(2-methylphenyl)carbamoyl]-1-[(4-nitrophenyl)methyl]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The compound can undergo reduction reactions, particularly at the nitro group, using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinium core.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted pyridinium compounds.
Wissenschaftliche Forschungsanwendungen
4-[(2-methylphenyl)carbamoyl]-1-[(4-nitrophenyl)methyl]pyridin-1-ium has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in certain industrial processes.
Wirkmechanismus
The mechanism of action of 4-[(2-methylphenyl)carbamoyl]-1-[(4-nitrophenyl)methyl]pyridin-1-ium involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The nitro group may undergo bioreduction, leading to the formation of reactive intermediates that can interact with cellular components, affecting various biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(2-methylphenyl)carbamoyl]-1-[(4-chlorophenyl)methyl]pyridin-1-ium
- 4-[(2-methylphenyl)carbamoyl]-1-[(4-methoxyphenyl)methyl]pyridin-1-ium
- 4-[(2-methylphenyl)carbamoyl]-1-[(4-aminophenyl)methyl]pyridin-1-ium
Uniqueness
4-[(2-methylphenyl)carbamoyl]-1-[(4-nitrophenyl)methyl]pyridin-1-ium is unique due to the presence of both a nitro group and a carbamoyl group, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C20H18N3O3+ |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
N-(2-methylphenyl)-1-[(4-nitrophenyl)methyl]pyridin-1-ium-4-carboxamide |
InChI |
InChI=1S/C20H17N3O3/c1-15-4-2-3-5-19(15)21-20(24)17-10-12-22(13-11-17)14-16-6-8-18(9-7-16)23(25)26/h2-13H,14H2,1H3/p+1 |
InChI-Schlüssel |
SRAKMJQCXKKPGX-UHFFFAOYSA-O |
Kanonische SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=[N+](C=C2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![calcium 4-amino-N-(2-methylpropyl)-N-(3-{[(oxolan-3-yloxy)carbonyl]amino}-4-phenyl-2-(phosphonatooxy)butyl)benzenesulfonamide](/img/structure/B12471919.png)
![N~2~-(4-fluorophenyl)-N~2~-(methylsulfonyl)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]alaninamide](/img/structure/B12471921.png)


![4-[(E)-(2-chloro-4-hydroxyphenyl)diazenyl]-1-hydroxy-N-(4-methylphenyl)naphthalene-2-carboxamide](/img/structure/B12471932.png)
![1-[[4-(dimethylamino)-3-methylphenyl]methyl]-5-(2,2-diphenylacetyl)-6,7-dihydro-4H-imidazo[4,5-c]pyridine-6-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B12471947.png)

![2-[3-(furan-2-ylcarbonyl)-1H-indol-1-yl]-1-(2-methyl-2,3-dihydro-1H-indol-1-yl)ethanone](/img/structure/B12471950.png)
![N-(3-chlorophenyl)-2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)propanamide](/img/structure/B12471954.png)
![[4-Hydroxy-2,5-bis(hydroxymethyl)-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl] 3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate](/img/structure/B12471960.png)
![1-(4-methoxyphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-8-methylquinoline-4-carboxylate](/img/structure/B12471974.png)

![N-(2-chlorophenyl)-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B12471984.png)

